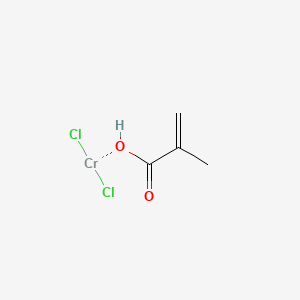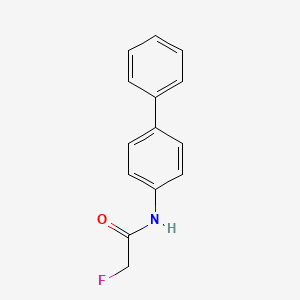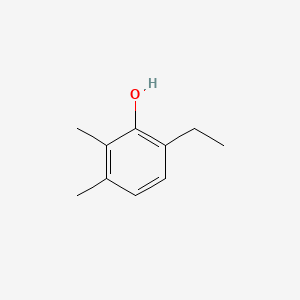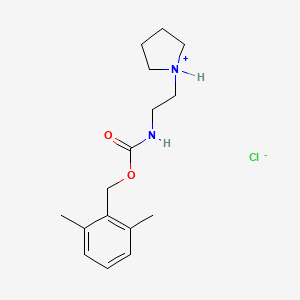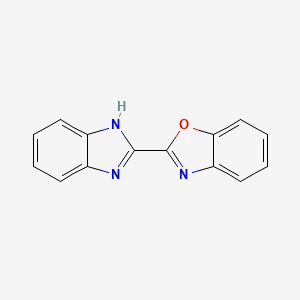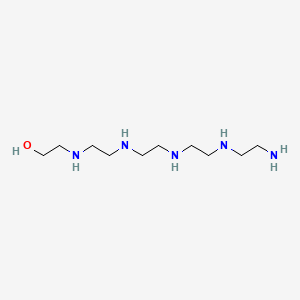
alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol is a complex organic compound characterized by the presence of bis(2-hydroxyethyl)amino and nonyl groups attached to a cresol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol typically involves the reaction of 4-nonyl-o-cresol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Industry: In industrial applications, the compound is used as an additive in various formulations, such as coatings, adhesives, and polymers, to enhance their properties.
Mecanismo De Acción
The mechanism of action of alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol include:
3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane: A compound with similar bis(2-hydroxyethyl)amino functionality but different structural features.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): Another compound with bis(2-hydroxyethyl)amino groups, used as a buffer in biochemical research.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
20073-52-3 |
|---|---|
Fórmula molecular |
C20H35NO3 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
2-[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-18-10-11-20(24)19(16-18)17-21(12-14-22)13-15-23/h10-11,16,22-24H,2-9,12-15,17H2,1H3 |
Clave InChI |
SRFJBZVWGULNFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)O)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


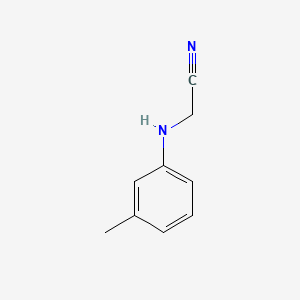
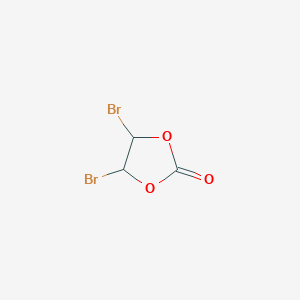

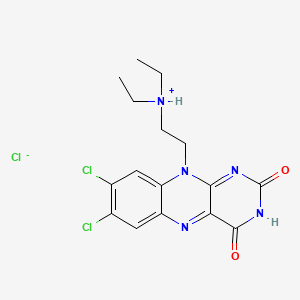
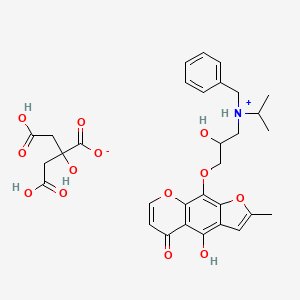
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
